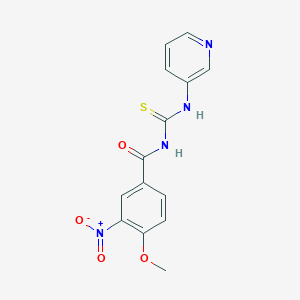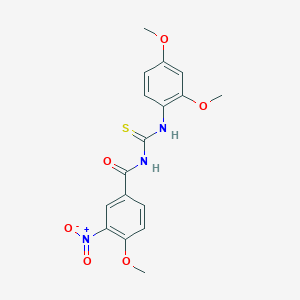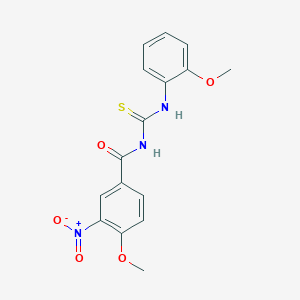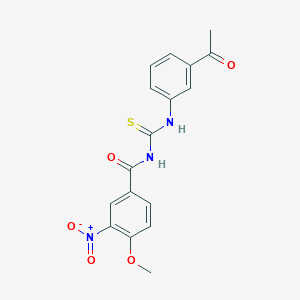![molecular formula C22H17N3O2S B410428 3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA](/img/structure/B410428.png)
3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a benzooxazole ring, a phenyl group, and a methyl-benzoyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA typically involves the reaction of 3-(benzooxazol-2-yl)aniline with 4-methylbenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzooxazole ring and thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Benzothiazol-2-yl-phenyl)-3-(4-methyl-benzoyl)-thiourea: Similar structure with a benzothiazole ring instead of a benzooxazole ring.
1-(3-Benzimidazol-2-yl-phenyl)-3-(4-methyl-benzoyl)-thiourea: Contains a benzimidazole ring instead of a benzooxazole ring.
1-(3-Benzoxazol-2-yl-phenyl)-3-(4-chlorobenzoyl)-thiourea: Similar structure with a chlorobenzoyl group instead of a methyl-benzoyl group.
Uniqueness
3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the benzooxazole ring and the methyl-benzoyl group may confer distinct properties compared to similar compounds.
Properties
Molecular Formula |
C22H17N3O2S |
|---|---|
Molecular Weight |
387.5g/mol |
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H17N3O2S/c1-14-9-11-15(12-10-14)20(26)25-22(28)23-17-6-4-5-16(13-17)21-24-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H2,23,25,26,28) |
InChI Key |
BVNAYILIMRRMMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410345.png)

![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410351.png)
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B410353.png)
![N-{3-nitro-4-methoxybenzoyl}-N'-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B410355.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410356.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410357.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410358.png)
![N-[(4-butylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410359.png)



![N-[(4-bromophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410367.png)

